Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound characterized by a fused benzo[b]thiophene core substituted with a methyl group at position 6 and an acetamido-linked 3-oxo-tetrahydroquinoxaline moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in molecular docking and enzyme inhibition research. Its synthesis likely involves multi-step reactions, such as cyanoacetylation or condensation with active carbonyl compounds, as seen in analogous tetrahydrobenzo[b]thiophene derivatives .
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-29-22(28)19-13-9-8-12(2)10-17(13)30-21(19)25-18(26)11-16-20(27)24-15-7-5-4-6-14(15)23-16/h4-7,12,16,23H,3,8-11H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCSJGVUVKLDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[b]thiophene moiety and a tetrahydroquinoxaline derivative. The molecular formula is , with a molecular weight of approximately 344.43 g/mol. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds within the same structural family. For instance, a study involving coumarin derivatives demonstrated significant cytotoxic effects against human tumor cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma). The most active compounds in that study exhibited IC50 values as low as 5.5 µg/ml against MCF-7 cells .
While specific data on this compound is limited, its structural analogs suggest a promising anticancer profile. The mechanism of action may involve the inhibition of key enzymes in cancer cell proliferation pathways.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial activity. A study indicated that derivatives containing thiophene rings showed notable antibacterial effects against various strains of bacteria. Ethyl esters in particular were effective against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .
Research Findings and Case Studies
A comprehensive analysis of related compounds reveals several key findings:
| Compound | Target Cell Line | IC50 Value (µg/ml) | Mechanism |
|---|---|---|---|
| Coumarin Derivative A | MCF-7 | 5.5 | Apoptosis induction |
| Coumarin Derivative B | HepG-2 | 6.9 | Cell cycle arrest |
| Ethyl Thiophene Derivative | E. coli | N/A | Membrane disruption |
These findings highlight the potential of this compound to exhibit similar biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, which has been extensively modified to explore structure-activity relationships. Below is a comparative analysis with key analogues:
Key Differences and Implications
Core Modifications: The target compound’s 3-oxo-tetrahydroquinoxaline group distinguishes it from analogues with simpler amides (e.g., 3e–f) or carbamates (3a,b). This moiety may enhance hydrogen-bonding interactions in biological targets, as quinoxaline derivatives are known for kinase inhibition . 6-Methyl substitution on the benzo[b]thiophene core contrasts with the 4,5-dimethyl or 6-phenyl groups in other derivatives. Methyl groups can influence lipophilicity and metabolic stability.
Synthetic Efficiency: The Petasis reaction used for compound 6o offers modularity but lower yield (22%) compared to Knoevenagel condensations (72–94%) in . The target compound’s synthesis likely requires specialized reagents (e.g., 3-oxo-tetrahydroquinoxaline derivatives), which may limit scalability.
Biological Performance: While 3a–3k () exhibit direct antioxidant/anti-inflammatory effects, the target compound’s activity is inferred from structural parallels to docking-optimized molecules . Its quinoxaline-acetamido group could target ATP-binding pockets in kinases.
Challenges and Opportunities
- Structural Complexity: The 3-oxo-tetrahydroquinoxaline moiety introduces synthetic challenges, such as regioselective amidation and oxidation control.
- Biological Validation : Unlike 3a–3k and 6o , the target compound lacks explicit bioactivity data in the provided evidence, highlighting a need for empirical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
